2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid TOAC is a piperidinemonocarboxylic acid and a member of aminoxyls.
Brand Name: Vulcanchem
CAS No.: 15871-57-5
VCID: VC20763054
InChI: InChI=1S/C10H19N2O3/c1-8(2)5-10(11,7(13)14)6-9(3,4)12(8)15/h5-6,11H2,1-4H3,(H,13,14)
SMILES: CC1(CC(CC(N1[O])(C)C)(C(=O)O)N)C
Molecular Formula: C10H19N2O3
Molecular Weight: 215.27 g/mol

2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid

CAS No.: 15871-57-5

Cat. No.: VC20763054

Molecular Formula: C10H19N2O3

Molecular Weight: 215.27 g/mol

* For research use only. Not for human or veterinary use.

2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid - 15871-57-5

Specification

CAS No. 15871-57-5
Molecular Formula C10H19N2O3
Molecular Weight 215.27 g/mol
Standard InChI InChI=1S/C10H19N2O3/c1-8(2)5-10(11,7(13)14)6-9(3,4)12(8)15/h5-6,11H2,1-4H3,(H,13,14)
Standard InChI Key FCTFGDVLBOGMPH-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1[O])(C)C)(C(=O)O)N)C
Canonical SMILES CC1(CC(CC(N1[O])(C)C)(C(=O)O)N)C

Introduction

2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid, commonly referred to as TOAC, is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and functional applications. With the molecular formula C10H19N2O3C_{10}H_{19}N_{2}O_{3}
and a molecular weight of 215.27 g/mol, TOAC is classified as a piperidinemonocarboxylic acid and belongs to the class of aminoxyls. Its structure features a piperidine ring substituted with two methyl groups at positions 2 and 6, an N-oxide group, and both an amino and carboxylic acid functional group at position 4.

Synthesis

The synthesis of TOAC typically involves the oxidation of the corresponding piperidine derivative followed by functionalization to introduce the amino and carboxylic acid groups. This multi-step synthesis allows for the precise control over the functional groups present in the final product.

Applications

TOAC has diverse applications across several fields:

  • Peptide Synthesis: It serves as a protecting group in peptide synthesis, allowing selective modification of amino acids.

  • Radical Scavenging: The compound acts as a radical scavenger, making it valuable in studies related to oxidative stress and antioxidant development.

  • Bioconjugation: TOAC facilitates the attachment of biomolecules in drug delivery systems and diagnostics.

  • Material Science: It is utilized in creating advanced materials with specific properties for industrial applications.

Biological Activity

Research indicates that TOAC plays a significant role in analyzing interactions within biological systems. Its structure enables it to participate in various biochemical reactions, making it useful in pharmacological studies.

Safety Profile

The safety profile of TOAC includes:

  • Hazard Classification: It is classified as harmful if swallowed (GHS Category 4).

  • Precautionary Statements: Users are advised to avoid ingestion and ensure proper handling procedures are followed.

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